Benzophenone, 2-methylamino-5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-chlorobenzophenone is an organic compound that features a benzophenone core substituted with an aminomethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-chlorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone and 5-chlorobenzylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The benzophenone is first chlorinated to introduce the chlorine atom at the 5-position
Industrial Production Methods
In an industrial setting, the production of 2-(Aminomethyl)-5-chlorobenzophenone may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-chlorobenzophenone can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include
Properties
Molecular Formula |
C14H12ClNO |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
[2-(aminomethyl)-5-chlorophenyl]-phenylmethanone |
InChI |
InChI=1S/C14H12ClNO/c15-12-7-6-11(9-16)13(8-12)14(17)10-4-2-1-3-5-10/h1-8H,9,16H2 |
InChI Key |
YHSCBLSYYDIOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.